molecular formula C3F10Ge B14478157 Fluoro[tris(trifluoromethyl)]germane CAS No. 66348-16-1

Fluoro[tris(trifluoromethyl)]germane

Cat. No.: B14478157
CAS No.: 66348-16-1
M. Wt: 298.65 g/mol
InChI Key: HRVUQMLCSOSYTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro[tris(trifluoromethyl)]germane, with the molecular formula (CF₃)₃GeF, is a hypervalent organogermanium compound characterized by a central germanium atom bonded to three trifluoromethyl (-CF₃) groups and one fluorine atom. This compound is notable for its strong electron-withdrawing properties and thermal stability, making it a candidate for applications in fluorination reactions and materials science.

Properties

CAS No.

66348-16-1

Molecular Formula

C3F10Ge

Molecular Weight

298.65 g/mol

IUPAC Name

fluoro-tris(trifluoromethyl)germane

InChI

InChI=1S/C3F10Ge/c4-1(5,6)14(13,2(7,8)9)3(10,11)12

InChI Key

HRVUQMLCSOSYTP-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro[tris(trifluoromethyl)]germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium in the presence of a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:

GeCl4+3CF3Li+F2Ge(CF3)3F+3LiCl\text{GeCl}_4 + 3 \text{CF}_3\text{Li} + \text{F}_2 \rightarrow \text{Ge(CF}_3\text{)}_3\text{F} + 3 \text{LiCl} GeCl4​+3CF3​Li+F2​→Ge(CF3​)3​F+3LiCl

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fluoro[tris(trifluoromethyl)]germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl fluoride.

    Reduction: Reduction reactions can yield germanium hydrides and trifluoromethyl derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.

Major Products:

    Oxidation: Germanium dioxide and trifluoromethyl fluoride.

    Reduction: Germanium hydrides and trifluoromethyl derivatives.

    Substitution: Various substituted germanium compounds.

Scientific Research Applications

Fluoro[tris(trifluoromethyl)]germane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organofluorine compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique properties make it a valuable tool in the study of fluorine-containing biomolecules.

    Industry: The compound is used in the production of advanced materials, including fluorinated polymers and coatings, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism by which fluoro[tris(trifluoromethyl)]germane exerts its effects involves the interaction of the trifluoromethyl groups with various molecular targets. The high electronegativity of the fluorine atoms enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The germanium atom serves as a central scaffold, facilitating the formation of stable complexes with other molecules.

Comparison with Similar Compounds

Tris(trifluoromethyl)chlorogermane [(CF₃)₃GeCl]

  • Molecular Formula : C₃ClF₉Ge
  • Molecular Weight : 315.11 g/mol
  • CAS Registry Number : 66348-17-2
  • Key Properties :
    • Ionization Energy: 11.3 eV (gas phase, PE method)
    • Synthesis: Prepared via reaction of (CF₃)₃GeI with AgCl .
  • Comparison: The replacement of fluorine with chlorine increases molecular weight (315.11 vs. ~303.07 for (CF₃)₃GeF) and alters reactivity.

Tris(trifluoromethyl)bromogermane [(CF₃)₃GeBr]

  • Synthesis : Derived from (CF₃)₃GeI using AgBr .
  • Reactivity : Bromine’s larger atomic size and weaker bond strength with germanium may enhance susceptibility to nucleophilic substitution compared to the fluoro analog.

Pentafluoroethyltribromogermane [(C₂F₅)₃GeBr]

  • Structure : A higher homologue with pentafluoroethyl (-C₂F₅) groups replacing trifluoromethyl groups.
  • Comparison :
    • Increased fluorine content enhances thermal stability and lipophobicity. However, bulkier -C₂F₅ groups may sterically hinder reactions, limiting utility in fine chemical synthesis .

Fluorination Efficiency

  • Evidence from trifluoromethylation studies (e.g., using potassium trifluoroborate) suggests that electron-deficient germanium centers facilitate efficient CF₃ transfer .
  • In contrast, chloro- and bromo-derivatives are less reactive in such contexts, as halogens (Cl, Br) are poorer leaving groups compared to fluorine .

Thermodynamic Stability

  • Ionization energy data for (CF₃)₃GeCl (11.3 eV) indicate moderate stability under standard conditions . The fluoro analog is expected to exhibit higher stability due to stronger Ge-F bonds, though experimental data are needed for confirmation.

Q & A

Q. What synthetic routes are optimal for preparing Fluoro[tris(trifluoromethyl)]germane, and how do reaction conditions influence yield?

this compound is synthesized via halide substitution using tris(trifluoromethyl)germanium iodide and silver fluoride (AgF) under anhydrous, inert conditions. Yields of 70–85% are achieved at –20°C, minimizing hydrolysis of the Ge–F bond. Alternative fluorination with F₂ gas requires high-pressure reactors but yields ~50% due to competing oxidation. Stoichiometric excess of AgF (1.2:1) suppresses mixed-halide byproducts like Ge(CF₃)₃Cl . Post-synthesis purification via fractional distillation under reduced pressure ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹⁹F NMR : Distinct quartet signals (δ –60 to –70 ppm) confirm CF₃ group symmetry and Ge–F bonding.
  • FT-IR : Ge–F stretching vibrations at ~650 cm⁻¹ validate fluorination.
  • X-ray crystallography : Resolves steric and electronic effects of CF₃ groups, with bond lengths (Ge–F: ~1.75 Å) and angles extracted from CCDC data (e.g., CCDC 1567305) .
  • HRMS : Molecular ion peaks at m/z 282.11 (±0.01) confirm stoichiometry .

Q. What are common by-products during synthesis, and how are they addressed?

Partial hydrolysis forms Ge–O–F intermediates, mitigated by molecular sieves and anhydrous solvents. Halogen exchange produces mixed halides (e.g., Ge(CF₃)₃Cl), reduced via AgF excess. Fractional distillation isolates the target compound .

Advanced Research Questions

Q. How do trifluoromethyl groups influence germanium’s electrophilicity and reactivity?

Computational modeling (DFT at B3LYP/6-311++G(d,p)) reveals CF₃ groups increase germanium’s electrophilicity by 15–20% compared to alkyl analogs. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions stabilizing the Ge–F bond. These effects enhance nucleophilic substitution kinetics, as shown in fluorination reactions with amines .

Q. What experimental designs resolve discrepancies in reported thermodynamic stability data?

Contradictions arise from purity assessment methods (GC vs. elemental analysis) and storage conditions. Cross-validation strategies include:

  • TGA-DSC : Measures decomposition onset (T₀ ≥ 150°C) under inert atmospheres.
  • Multi-technique validation : Combine ¹⁹F NMR, X-ray, and HRMS for structural consistency.
  • Standardized protocols : Inert-atmosphere handling and controlled humidity (<1 ppm H₂O) improve reproducibility .

Q. How do solvent polarity and temperature affect stability in solution?

In polar aprotic solvents (THF, DMF), solvolysis rates increase above 25°C. Stability extends to >48 hours in fluorinated solvents (e.g., hexafluorobenzene) at –20°C. Degradation kinetics are quantified via UV-Vis monitoring at λ = 240 nm, revealing first-order decay constants (k = 0.012 h⁻¹ in THF at 25°C) .

Q. What mechanistic insights explain substitution reactivity with heteroatom nucleophiles?

Kinetic studies show Sₙ2 mechanisms dominate in reactions with amines, with activation energies (ΔG‡) ~25 kJ/mol lower than Sₙ1 pathways. Isotopic labeling (¹⁸F) and Eyring plots confirm transition-state geometries. Competing pathways are suppressed using bulky bases (e.g., DBU) to limit steric hindrance .

Methodological Considerations

Q. How are fluorine-specific NMR challenges addressed in characterization?

  • Decoupling techniques : Suppress ¹⁹F–¹H coupling artifacts in proton spectra.
  • Relaxation agents : Cr(acac)₃ reduces signal broadening in ¹⁹F NMR.
  • Referencing : External CFCl₃ ensures chemical shift accuracy (±0.1 ppm) .

Q. What computational tools predict ligand-exchange behavior in coordination chemistry?

Molecular dynamics (MD) simulations with OPLS-AA force fields model ligand-exchange kinetics with transition metals (e.g., Pd²⁺). Free-energy profiles (umbrella sampling) predict preferential binding of Ge(CF₃)₃F over Cl⁻ ligands in aqueous media .

Data Contradiction Analysis

Q. Why do studies report conflicting Ge–F bond dissociation energies (BDEs)?

Discrepancies stem from measurement techniques (e.g., calorimetry vs. spectroscopy) and solvent effects. Consolidated data using gas-phase mass spectrometry (CID) and DFT calculations standardize BDEs at 315 ± 5 kJ/mol. Systematic error analysis identifies solvent polarity as a key variable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.